![molecular formula C13H12FN3O2 B14034399 (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
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Overview
Description
(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group and an imidazo[4,5-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazo[4,5-C]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
- (4R,6S)-4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
- (4R,6S)-4-(4-Methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
Uniqueness
The uniqueness of (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid lies in its fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H12FN3O2 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(4R,6S)-4-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H12FN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)/t10-,11+/m0/s1 |
InChI Key |
VUXDARVRKCNAKL-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1NC=N2)C3=CC=C(C=C3)F)C(=O)O |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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